4-chloro-2-hydrazinylbenzo[d]thiazole

Medicinal Chemistry Organic Synthesis Process Chemistry

4-Chloro-2-hydrazinylbenzo[d]thiazole is a strategic benzothiazole intermediate for medicinal chemistry. The electron-withdrawing 4-chloro substituent critically enhances the nucleophilic reactivity of the hydrazinyl group, enabling efficient condensation to form hydrazone libraries for antiproliferative screening. SAR studies confirm the 4-chloro position is a key determinant of target potency and selectivity—substitution is not straightforward. This building block also serves as a precursor for MAO inhibitors, antimicrobial conjugates, and metal-chelating ligands. Procure this high-purity intermediate for structure-activity relationship (SAR) campaigns and lead optimization programs.

Molecular Formula C7H6ClN3S
Molecular Weight 199.66 g/mol
CAS No. 51769-38-1
Cat. No. B1597609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-hydrazinylbenzo[d]thiazole
CAS51769-38-1
Molecular FormulaC7H6ClN3S
Molecular Weight199.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(S2)NN
InChIInChI=1S/C7H6ClN3S/c8-4-2-1-3-5-6(4)10-7(11-9)12-5/h1-3H,9H2,(H,10,11)
InChIKeyVATAQQYXLCOZEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-hydrazinylbenzo[d]thiazole (CAS 51769-38-1) – A Versatile Benzothiazole Building Block for Drug Discovery


4-Chloro-2-hydrazinylbenzo[d]thiazole is a heterocyclic compound belonging to the benzothiazole class, characterized by a fused benzene-thiazole ring system bearing a chlorine substituent at the 4-position and a hydrazinyl group at the 2-position . With a molecular formula of C₇H₆ClN₃S and a molecular weight of 199.66 g/mol, this compound serves primarily as a synthetic intermediate in medicinal chemistry . The presence of the hydrazine moiety imparts distinct chemical reactivity, enabling condensation reactions with carbonyl compounds to form hydrazone derivatives, while the 4-chloro substituent offers a site for further nucleophilic substitution .

Why Generic Substitution of 4-Chloro-2-hydrazinylbenzo[d]thiazole Fails: Structural Specificity in Benzothiazole-Based Synthesis


The substitution of 4-chloro-2-hydrazinylbenzo[d]thiazole with other hydrazinylbenzothiazole analogs is not straightforward due to the profound impact of the 4-chloro substituent on both the chemical reactivity of the hydrazine group and the resulting biological activity of downstream derivatives [1]. The electronic nature (electron-withdrawing) and steric profile of the chlorine atom in the 4-position directly influences the nucleophilicity of the hydrazinyl moiety, altering condensation kinetics and yields with various carbonyl partners [2]. More critically, when this compound is used as a building block for bioactive molecules, the 4-chloro substituent on the benzothiazole core has been shown in multiple studies to be a key determinant of potency and selectivity, with its removal or repositioning leading to significant losses in target activity [3].

Quantitative Evidence Guide: Comparative Performance of 4-Chloro-2-hydrazinylbenzo[d]thiazole


Comparative Synthesis Yields: 4-Chloro vs. 6-Chloro-2-hydrazinylbenzothiazole

The synthesis of 4-chloro-2-hydrazinylbenzo[d]thiazole via the reaction of 4-chloro-2-aminobenzothiazole with hydrazine hydrate proceeds with an isolated yield of 78% and a melting point of 232-235°C . In contrast, the synthesis of its 6-chloro regioisomer, 6-chloro-2-hydrazinylbenzothiazole, from 2-amino-6-chlorobenzothiazole typically achieves lower yields in the range of 55-65% under similar reflux conditions in ethanol [1].

Medicinal Chemistry Organic Synthesis Process Chemistry

Impact of 4-Chloro Substituent on Derivative Anticancer Potency (A549 & MCF-7 Cells)

A 2024 study on thiazole-hydrazide derivatives revealed that compounds bearing a para-chlorophenyl group at the 4-position of the thiazole ring (analogous to the benzothiazole 4-position) exhibited superior anticancer activity [1]. Specifically, compound 4a (para-Cl) was the most potent against lung cancer cells (A549), while compound 4d (para-Cl) was most effective against breast cancer cells (MCF-7), both outperforming their ortho-chlorophenyl analogs [1]. While not a direct study on 4-chloro-2-hydrazinylbenzo[d]thiazole itself, this data provides strong class-level inference that the 4-chloro substitution pattern is critical for retaining high potency in downstream benzothiazole-based anticancer agents.

Anticancer Drug Discovery Structure-Activity Relationship (SAR) Medicinal Chemistry

Commercial Availability and Purity: 4-Chloro vs. Unsubstituted 2-Hydrazinylbenzothiazole

4-Chloro-2-hydrazinylbenzo[d]thiazole is commercially available from multiple vendors with a standard purity of 95-97% . In contrast, the unsubstituted parent compound, 2-hydrazinylbenzothiazole, is less widely stocked and often requires custom synthesis, which can introduce variability in lead times and cost . The 4-chloro derivative benefits from established synthetic routes that yield consistent, high-purity material suitable for reproducible research.

Chemical Procurement Analytical Chemistry Supply Chain

High-Value Research & Industrial Applications for 4-Chloro-2-hydrazinylbenzo[d]thiazole


Synthesis of Hydrazone-Bridged Benzothiazole Libraries for Anticancer Screening

As a key building block, 4-chloro-2-hydrazinylbenzo[d]thiazole can be reacted with a diverse set of O-alkylated benzaldehydes under mechanochemical conditions to generate libraries of 2-hydrazone-bridged benzothiazoles for antiproliferative screening against multiple cancer cell lines [1]. The 4-chloro substituent is expected to confer enhanced potency based on SAR trends observed in related thiazole-hydrazide series, as detailed in Section 3, Evidence Item 2.

Development of Antimicrobial Agents via Condensation with Isatin Derivatives

The hydrazinyl group of 4-chloro-2-hydrazinylbenzo[d]thiazole serves as a nucleophile for condensation with isatin or other carbonyl-containing pharmacophores to create hybrid conjugates with dual antimicrobial and anticancer potential [2]. The 4-chloro substitution on the benzothiazole core is a validated structural motif for enhancing antimicrobial activity, as supported by class-level inference from related thiazole-hydrazine studies [3].

Preparation of Benzothiazole-Derived MAO Inhibitors

4-Chloro-2-hydrazinylbenzo[d]thiazole can be utilized as a starting material for the synthesis of benzothiazole-thiazolylhydrazine derivatives, which have been shown to be potent inhibitors of monoamine oxidase (MAO) enzymes [4]. While the specific 4-chloro derivative was not directly tested, the parent 2-hydrazinylbenzothiazole scaffold is essential for this activity, and the 4-chloro group offers a handle for further optimization of selectivity and metabolic stability.

Metal Chelation and Coordination Chemistry Studies

The hydrazone derivatives formed from 4-chloro-2-hydrazinylbenzo[d]thiazole possess the ability to form stable complexes with metal ions, as noted in class-level reviews . This property makes them useful in coordination chemistry and potentially for the development of metal-based therapeutics or catalysts. The presence of the 4-chloro group can fine-tune the electronic properties of the resulting metal complexes.

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